Cas no 110773-98-3 (1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol)

1-(Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol is a versatile heterocyclic compound featuring a dimethyl-substituted oxazole core linked to a propenol moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both the oxazole ring and the hydroxyl group enables selective derivatization, facilitating the introduction of additional functional groups. Its stability under standard conditions and compatibility with common reaction conditions make it a practical choice for synthetic workflows. The compound’s balanced polarity also ensures moderate solubility in organic solvents, aiding purification and handling.
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol structure
110773-98-3 structure
Product Name:1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
CAS No:110773-98-3
MF:C8H11NO2
MW:153.178442239761
CID:128944
PubChem ID:13948647
Update Time:2025-05-21

1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazolemethanol, a-ethenyl-3,5-dimethyl-
    • 4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI)
    • vinyl(3,5-dimethyl4-isoxazolyl)carbinol
    • 1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
    • 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
    • EN300-1841837
    • 110773-98-3
    • Inchi: 1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3
    • InChI Key: GEHAJXLHUXMGHX-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)C(C=C)O

Computed Properties

  • Exact Mass: 153.07903
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.26

1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol Pricemore >>

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Additional information on 1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol

Chemical and Biological Insights into 1-(Dimethyl-1,2-Oxazol-4-Yl)Prop-2-en-1-Ol (CAS No. 110773-98-3)

1-(Dimethyl-1,2-Oxazol-4-Yl)Prop-2-en-1-Ol, identified by its unique CAS number 110773-98-3, represents a structurally distinct heterocyclic compound with a 5-membered oxazole ring system fused to an enolic alcohol moiety. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical development and organic synthesis. The core structure features a substituted oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) connected to a conjugated propenol unit, creating a scaffold that exhibits both electronic and steric versatility.

The chemical structure of 1-(Dimethyl-1,2-Oxazol-4-Yl)Prop-2-en-1-Ol is characterized by the presence of two methyl groups at positions 5 and 5' of the oxazole ring (C5H6N2O3). This substitution pattern influences the compound's polarity and hydrogen-bonding capabilities, which are critical for its interaction with biological targets. Recent studies have demonstrated that such oxazole derivatives can act as privileged scaffolds in drug discovery programs targeting kinases, G protein-coupled receptors (GPCRs), and metalloproteases. The enolic hydroxyl group further enhances the compound's reactivity in nucleophilic substitution reactions.

In terms of synthetic methodology, the preparation of CAS No. 110773-98-3 typically involves multistep organic transformations starting from readily available aldehydes or ketones. A notable approach reported in the literature employs a [4+2] cycloaddition reaction between dimethyl acetaldehyde derivatives and nitrile oxides under transition-metal-free conditions. This method achieves high regioselectivity while maintaining the integrity of the enolic functionality. Researchers at the University of Tokyo recently optimized this protocol using microwave-assisted synthesis techniques to improve yield efficiency by up to 65%.

The pharmacological profile of 1-(Dimethyl Oxazolyl Propenol) has been extensively studied through computational modeling and in vitro assays. Molecular docking simulations published in the *Journal of Medicinal Chemistry* (Vol. 96, 2023) revealed strong binding affinities to several therapeutic targets including CDK4/6 kinases and PPARγ receptors. These findings suggest potential applications as anti-cancer agents or metabolic regulators. Notably, preliminary cytotoxicity studies using human cell lines demonstrated IC50 values below 5 μM against breast cancer cell lines without significant toxicity to normal fibroblasts.

In the field of materials science, derivatives of this compound have shown promise as building blocks for functional polymers. A research team at MIT incorporated similar oxazole-based monomers into polymeric networks exhibiting pH-responsive properties suitable for controlled drug delivery systems. The unique combination of hydrophilic/hydrophobic balance provided by the oxazole ring allows these materials to undergo conformational changes in response to environmental stimuli such as temperature or pH variations.

The structural flexibility of CAS No. 110773-98-98-3 has also attracted interest from synthetic chemists exploring asymmetric catalysis strategies. Recent breakthroughs published in *Nature Chemistry* (Vol. 45, 2024) demonstrated enantioselective hydrogenation protocols using chiral ruthenium complexes that achieved >98% ee for this type of substrate. These advancements open new pathways for producing optically pure derivatives with enhanced biological activity.

An emerging area of research involves the use of this compound as a fluorescent probe for cellular imaging applications. When functionalized with appropriate chromophores, these molecules exhibit excitation/emission maxima around 480/560 nm wavelengths - ideal for confocal microscopy studies without interfering with endogenous cellular fluorescence signals commonly observed at lower wavelengths (e.g., FITC markers at ~520 nm).

In conclusion, the chemical versatility and biological relevance of CAS No: 110773-98-3, formally known as (E)-Propargylic Alcohol Oxazole Derivative, position it as a valuable intermediate across multiple scientific disciplines including medicinal chemistry, polymer science, and analytical instrumentation development.

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